molecular formula C11H12ClF5Si B140317 3-(Pentafluorophenyl)propyldimethylchlorosilane CAS No. 157499-19-9

3-(Pentafluorophenyl)propyldimethylchlorosilane

Cat. No. B140317
M. Wt: 302.74 g/mol
InChI Key: OCIDTPKJLONLEN-UHFFFAOYSA-N
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Description

3-(Pentafluorophenyl)propyldimethylchlorosilane is a compound that belongs to the class of organosilicon compounds, specifically chlorosilanes, which are characterized by the presence of a silicon atom bonded to organic groups and chlorine atoms. The pentafluorophenyl group in this compound suggests a high degree of fluorination, which can significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related fluorosilanes typically involves salt elimination reactions or sequential chlorodeethoxylation followed by fluoridation processes. For instance, pentafluorophenyl(fluoro)silanes can be prepared from ethoxysilanes using SOCl2 and SbF3 to introduce fluorine atoms . Similarly, the synthesis of tert-butylpentafluorophenylmethylchlorosilane involves specific silylating reagents and can form derivatives of alcohols, phenols, and other functional groups .

Molecular Structure Analysis

The molecular structure of triaryl(phenylethyl)silanes, which are closely related to 3-(Pentafluorophenyl)propyldimethylchlorosilane, can exhibit a variety of interactions such as intramolecular π-stacking, depending on the degree of fluorination and the nature of substituents . These interactions can lead to different molecular conformations, such as folded structures, which are confirmed by X-ray diffraction analysis.

Chemical Reactions Analysis

Chlorosilanes are reactive intermediates that can undergo various chemical reactions. For example, the reaction of Al(C6F5)3 with CH2Cl2 produces chlorobis(pentafluorophenyl)alane, which is a compound with significant polymerization catalysis activity . The reactivity of pentafluorophenyltrifluorosilane with electrophiles and nucleophiles has also been studied, indicating a diverse chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorosilanes are influenced by their molecular structure and the substituents attached to the silicon atom. The presence of fluorine atoms, as in pentafluorophenyl groups, typically enhances the stability of the compound and can affect its volatility, making it suitable for applications such as gas chromatography . The stability of these compounds towards hydrolysis is also an important characteristic, as it determines their suitability for various chemical transformations and applications .

Scientific Research Applications

Synthesis and Reactivity

  • 3-(Pentafluorophenyl)propyldimethylchlorosilane has been involved in the synthesis of pentafluorophenyl(fluoro)silanes, demonstrating reactivity with electrophiles and nucleophiles (Frohn et al., 1996).

Organosilicon Chemistry

  • This compound has been used in organosilicon chemistry to create derivatives of 2-(pentafluorophenyl)ethylsilane, and to develop oligomeric siloxanes and polymers with pendant 2-(pentafluorophenyl)ethyl groups (Birchall et al., 1971).

Surface Modification

  • It has been employed as a surface modifier for quartz and medical-grade stainless steel, showing potential for bioanalytical and biomedical applications (Blaszykowski et al., 2012).

Liquid Chromatography

  • The compound is instrumental in the structural and chromatographic characterization of fluorinated mesoporous materials for use in near-ultrahigh-performance liquid chromatography (Ciogli et al., 2014).

Synthesis of Pentafluorophenylmethylamines

  • It plays a role in the synthesis of pentafluorophenylmethylamines through a three-component coupling reaction (Dilman et al., 2005).

Characterization of Functionalized Surfaces

  • 3-(Pentafluorophenyl)propyldimethylchlorosilane has been used in the characterization of functionalized silica surfaces by solid-state NMR and adsorption isotherm measurements, providing detailed insights into fluorinated stationary phases (Ashu-Arrah et al., 2013).

Safety And Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use. Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The compound has been used in the preparation of novel fluorinated mesoporous materials, which have shown promising results in near-ultrahigh-performance liquid chromatography . This suggests potential future applications in the field of chromatography.

properties

IUPAC Name

chloro-dimethyl-[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF5Si/c1-18(2,12)5-3-4-6-7(13)9(15)11(17)10(16)8(6)14/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIDTPKJLONLEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCC1=C(C(=C(C(=C1F)F)F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375099
Record name 3-(Pentafluorophenyl)propyldimethylchlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pentafluorophenyl)propyldimethylchlorosilane

CAS RN

157499-19-9
Record name 3-(Pentafluorophenyl)propyldimethylchlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorodimethyl[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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